Structural Analysis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate: A Technical Guide
Structural Analysis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive analysis of the structural and physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an overview of its potential applications.
Physicochemical Properties
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a versatile building block in organic synthesis. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁F₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 260.21 g/mol | --INVALID-LINK-- |
| IUPAC Name | ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | --INVALID-LINK-- |
| CAS Number | 106263-53-0 | --INVALID-LINK-- |
| Appearance | Yellow oil | --INVALID-LINK-- |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and confirmation of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate. This compound exists as a mixture of keto and enol tautomers in solution, which is reflected in its NMR spectra.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. The presence of both keto and enol forms is evident from the distinct sets of signals.[1]
| Protons | Keto Form Chemical Shift (δ, ppm) | Enol Form Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 8.06 | 7.88 | m | |
| Ar-H | 7.76 | 7.68 | m | |
| =CH- | 5.72 | s | ||
| -OCH₂CH₃ | 4.19 | 4.31 | q | 7.1 |
| -CH₂- | 4.01 | s | ||
| -OCH₂CH₃ | 1.21 | 1.39 | t | 7.1 |
Solvent: CDCl₃, Frequency: 400 MHz[1]
¹³C NMR Spectroscopy
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate, the molecular ion peak [M]⁺• would be expected at m/z 260. Key fragmentation pathways for similar β-keto esters typically involve the loss of the ethoxy group (-OC₂H₅, m/z 45) and subsequent loss of carbon monoxide (CO, m/z 28). The presence of the trifluoromethylphenyl group would lead to characteristic aromatic fragments.
Synthesis
A common and effective method for the synthesis of Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is the Claisen condensation.[2][3][4][5][6] This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound to form a β-keto ester or a β-diketone.
Experimental Protocol: Claisen Condensation (General Procedure 1)
This protocol describes a general method for the synthesis of β-keto esters via Claisen condensation.[1]
Materials:
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Appropriate ketone (e.g., 4'-(trifluoromethyl)acetophenone)
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Diethyl carbonate
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Sodium hydride (60% dispersion in mineral oil)
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Dry Tetrahydrofuran (THF)
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Glacial acetic acid
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10% Hydrochloric acid (HCl)
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Ethyl acetate
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Saturated sodium hydrogen carbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a suspension of sodium hydride (30 mmol, 1.2 g of 60% dispersion) in dry THF (10 mL) in oven-dried glassware under a nitrogen atmosphere, add diethyl carbonate (40 mmol, 4.85 mL).
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Slowly add a solution of the ketone (10 mmol) in dry THF (5 mL) to the mixture.
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Heat the reaction mixture under reflux for 6 hours.
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Quench the reaction by adding glacial acetic acid (1 mL) followed by 10% HCl (20 mL).
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Extract the aqueous phase with ethyl acetate (3 x 10 mL).
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Wash the combined organic phases sequentially with saturated sodium hydrogen carbonate solution (10 mL), water (10 mL), and brine (10 mL).
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Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel (gradient elution with ethyl acetate in petroleum ether) to afford the pure Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate.
Applications in Drug Development
β-Keto esters, particularly those containing fluorine, are valuable intermediates in the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The trifluoromethyl group is a key pharmacophore that can significantly alter the properties of a molecule.
Role as a Synthetic Building Block
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate serves as a versatile precursor for the synthesis of various heterocyclic systems, including pyrazoles, pyrimidines, and isoxazoles. These scaffolds are present in numerous approved drugs and clinical candidates.
Potential Biological Activities
While specific biological data for the title compound is limited in the public domain, the class of trifluoromethylated β-keto esters is known to exhibit a range of pharmacological activities. These include enzyme inhibition, where the trifluoromethyl ketone moiety can act as a transition-state analog inhibitor of various hydrolases.
Conclusion
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate is a key chemical entity with significant potential in synthetic and medicinal chemistry. Its structural features, particularly the trifluoromethyl group, make it an attractive building block for the development of novel therapeutic agents. The detailed structural analysis and synthetic protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
